Compound Description: This compound represents a 5-nitroimidazole derivative bearing a phenylsulfonylmethyl group at position 4 and a N-tosylbenzylimine moiety at position 2. This compound is significant as it demonstrates the successful generation of a stable carbanion at position 2 of the 5-nitroimidazole scaffold using TDAE methodology [].
[1]: Barthélémy, S., et al. "N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide." (2020).
Compound Description: This compound is a pyridazine derivative featuring a 2-chlorobenzyl group. The structure is notable for an intramolecular C—H⋯O hydrogen bond that influences its conformation [].
[2]: Butcher, R. J., et al. "2-[4-(2-Chlorobenzyl)-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluorophenyl)acetamide." (2009).
2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic Acid, Sodium Salt
Compound Description: This compound, known as S-8307, is a selective antagonist of Angiotensin II (AII) receptors []. It exhibits a competitive inhibition of the contractile response to AII in rabbit aorta.
[3]: Chiu, A. T., et al. "Nonpeptide angiotensin II receptor antagonists. I. Pharmacological characterization of 2-n-butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid, sodium salt (S-8307)." Journal of Pharmacology and Experimental Therapeutics 250.3 (1989): 847-855.
Compound Description: This compound, designated as Co 101244/PD 174494, acts as a potent and selective antagonist of the NR1/2B NMDA receptor subtype []. Its development aimed to improve potency, reduce side effect liability (such as affinity for α1-adrenergic receptors and inhibition of neuronal K+ channels), and enhance central bioavailability.
[4]: Leeson, P. D., et al. "4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist." Journal of medicinal chemistry 40.15 (1997): 2293-2308.
Compound Description: This compound, denoted as Ib, is a cyclohexadiene derivative with two phenylsulfonyl groups incorporated into its structure. The central cyclohexadiene ring adopts a boat conformation [].
[6]: Muthukumar, M., et al. "Crystal structural studies of ethyl-5-(4-chlorophenylsulfonyl)-4-hydroxy-2, 6-dip-tolyl-1, 2, 5, 6-tetrahydropyridine-3-carboxylate and diethyl 4-hydroxy-2-(4-nitrophenyl)-5-(phenylsulfonyl)-6-(phenylsulfonylmethyl)cyclohexa-3,6-diene-1,3-dicarboxylate." E-Journal of Chemistry 7.4 (2010): 1525-1532.
Compound Description: This molecule is another non-peptide CCR5 antagonist, structurally designed based on known CCR5 antagonists to potentially prevent HIV-1 infection [].
[7]: Zheng, Y. "Synthesis and Structure Characterization of N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)benzamide." Chinese Journal of Organic Chemistry (2010).
Compound Description: This compound is yet another non-peptide CCR5 antagonist synthesized and characterized as part of research focused on developing novel HIV-1 entry inhibitors [].
[8]: Zheng, Y., et al. "Preparation and Characterization of N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide." Pharmaceutical Chemistry Journal 44.8 (2010): 430-432.
Compound Description: This is another in a series of synthesized non-peptide CCR5 antagonists. These antagonists are designed to inhibit the interaction between CCR5 and HIV-1, potentially hindering viral entry into cells [].
[9]: Zheng, Y., et al. "The Synthesis and Structural Characterization of N-Allyl-N-(1-( 5-Bromo-2-(( 4-Chlorobenzyl) Oxy) Benzyl) Piperidin-4-Yl) Picolinamide." Chinese Journal of Applied Chemistry 27.10 (2010): 1153-1156.
N, Nʹ-(1, 2-dicyano-1,2-vinylene)-bis(4-hydroxysalicylideneaminato)di(p-chlorobenzyl)tin
Compound Description: This compound (C1) is a diorganotin(IV) complex. It shows potent cytotoxicity against the MCF-7 breast cancer cell line, making it a potential anticancer drug candidate [].
[10]: Awang, N., et al. "Synthesis, structural characterization, cytotoxicity and encapsulation studies of N, Nʹ-(1, 2-dicyano-1,2-vinylene)-bis(4-hydroxysalicylideneaminato) di(p-chlorobenzyl)tin as potential anticancer drug." Journal of Coordination Chemistry 71.11 (2018): 1707-1720.
Compound Description: This compound (1) is a potent and selective agonist for the melanocortin subtype-4 receptor (MC4R) []. This receptor is involved in regulating food intake and erectile function.
[11]: Joseph, N., et al. "Design and pharmacology of N-[(3R)-1,2,3,4-tetrahydroisoquinolinium- 3-ylcarbonyl]-(1R)-1-(4-chlorobenzyl)- 2-[4-cyclohexyl-4-(1H-1,2,4-triazol- 1-ylmethyl)piperidin-1-yl]-2-oxoethylamine (1), a potent, selective, melanocortin subtype-4 receptor agonist." Journal of medicinal chemistry 49.4 (2006): 1011-1021.
Compound Description: This refers to a series of compounds containing the 2-(4-(phenylsulfonyl)piperazine-1-yl)pyrimidine scaffold. Compound 6a within this series exhibits potent antiviral activity against the chikungunya virus (CHIKV) [].
[12]: Weber, L., et al. "Identification of 2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine Analogues as Novel Inhibitors of Chikungunya Virus." Molecules 24.3 (2019): 440.
[13]: Jagoda, E. M., et al. "Synthesis and in vivo evaluation of [O‐methyl‐11C] 2‐(4‐methoxyphenyl)‐N‐(4‐methylbenzyl)‐N‐(1‐methyl‐ piperidin‐4‐yl)acetamide as an imaging probe for 5‐HT2A receptors." Journal of labelled compounds & radiopharmaceuticals 49.12 (2006): 1247-1260.
Compound Description: MBA236 acts as a dual inhibitor of both cholinesterase and monoamine oxidase []. Its design was based on the structure of ASS234 (II), another dual inhibitor.
[14]: Rosini, M., et al. "N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine, a new cholinesterase and monoamine oxidase dual inhibitor." Journal of medicinal chemistry 54.2 (2011): 580-588.
Compound Description: This compound is a benzimidazole derivative that crystallizes with two independent molecules in the asymmetric unit []. The benzimidazole units within this compound are nearly planar.
[15]: Fun, H. K., et al. "1-(4-Methylbenzyl)-2-(4-methylphenyl)-1H-benzimidazole." Acta Crystallographica Section E: Structure Reports Online 62.4 (2006): o1294-o1296.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.